Pentane-1,2,5-triol
Overview
Description
Synthesis Analysis
A scalable synthesis method for Pentane-1,2,5-triol involves the use of furanics platform, specifically from furfuryl alcohol, through the Achmatowicz rearrangement. This method achieves excellent yields of up to 92% under flow conditions utilizing readily available catalysts. It highlights the potential of biomass-derived C5 alcohols as versatile chemical platforms (Simeonov, Ravutsov, & Mihovilovic, 2019).
Molecular Structure Analysis
The benzeneboronate of Pentane-1,3,5-triol provides insights into cyclic compound formations, illustrating the molecule's ability to form complex structures like DL-4-(2-hydroxyethyl)-2-phenyl-1,3,2-dioxaborinane through interaction with benzene-boronic anhydride. This demonstrates the molecule's structural versatility and its potential in synthesis applications (Bourne, McKinley, & Weigel, 1974).
Chemical Reactions and Properties
Pentane-1,2,5-triol undergoes various chemical transformations, highlighting its reactivity and potential as a building block in organic synthesis. For example, the synthesis of pentane-1,5-dialdehydes from cyclohexanone illustrates the molecule's reactivity and utility in creating structurally complex compounds from simpler precursors (Cavill & Solomon, 1960).
Physical Properties Analysis
The study of Pentane-1,2,5-triol derivatives reveals significant information about their physical properties. For instance, the investigation of hydrogen bond strength and vibrational assignment in the enol form of specific pentane-2,4-dione derivatives offers deep insights into the molecule's physical characteristics, such as bond strength and vibrational modes, which are crucial for understanding its behavior in various chemical contexts (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).
Chemical Properties Analysis
The chemical properties of Pentane-1,2,5-triol, including its reactivity and interactions with other compounds, are central to its applications in synthesis and material science. For example, the synthesis and structural analysis of compounds like 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one reveal the molecule's capacity for forming structurally complex and novel compounds, showcasing the wide array of chemical properties that Pentane-1,2,5-triol and its derivatives can exhibit (Irngartinger, Goldmann, Schappert, Garner, & Dowd, 1981).
Scientific Research Applications
Biorefinery Applications
A study developed a new synthesis of pentane-1,2,5-triol from furfuryl alcohol, suggesting its potential in biorefinery and bio-based chemical platforms (Simeonov, Ravutsov, & Mihovilovic, 2019).
Synthesis of Chiral Synthons
Research on the stereocontrolled yeast reduction of 5-substituted 3-oxopentanoates to create pentane-1,3,5-triol derivatives indicates its importance in producing chiral synthons for natural products synthesis (Hirama, Nakamine, & Ito, 1986).
Chemical Stability and Reactions
A study investigated the stability and reactions of pentane-1,3,5-triol benzeneboronates, adding to the understanding of cyclic boronates chemistry (Bourne, McKinley, & Weigel, 1974).
Dehydration in High-Temperature Conditions
Research on the dehydration of triol compounds like pentane-1,2,5-triol in high-temperature liquid water under high-pressure carbon dioxide conditions contributes to the understanding of chemical transformations under extreme conditions (Yamaguchi, Hiyoshi, Sato, & Shirai, 2010).
Thermal Rearrangements Study
A theoretical investigation into the thermal rearrangements of compounds related to pentane-1,2,5-triol provides insights into pyrolysis reactions and theoretical kinetic modelings (Bozkaya & Özkan, 2012).
Synthesis of Stereotriades
Enzyme-catalyzed acetylation of pentane-1,3,5-triol derivatives showcases its use in preparing polypropionic compounds, crucial for organic synthesis (Domon, Vogeleisen, & Uguen, 1996).
Bicyclic Orthoesters Formation
The study of pentane-1,2,5-triol in forming bicyclic orthoesters highlights its role in organic synthesis and stereochemical applications (Crank & Eastwod, 1964).
Dermatological Applications
Comparisons of pentane-1,5-diol with other diols in dermatological pharmaceutical formulations indicate its safety, efficacy, and favorable properties for topical administration (Sundberg & Faergemann, 2008).
Future Directions
The synthesis of pentane-1,2,5-triol from the furanics platform has been developed . Excellent yields of up to 92% are obtained under flow conditions by using readily available catalysts from the existing pool . Besides expanding the portfolio of biomass-derived C5 alcohols, this strategy may also be further applied for the establishment of a versatile bio-based chemical platform .
properties
IUPAC Name |
pentane-1,2,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c6-3-1-2-5(8)4-7/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAYWASEBDOLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CO)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030714 | |
Record name | Pentane-1,2,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentane-1,2,5-triol | |
CAS RN |
14697-46-2 | |
Record name | (±)-1,2,5-Pentanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14697-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane-1,2,5-triol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014697462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Pentanetriol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentane-1,2,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentane-1,2,5-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,5-Pentanetriol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8PYY84FFG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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